molecular formula C41H56N8O14 B12649826 Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2 CAS No. 134938-79-7

Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2

Cat. No.: B12649826
CAS No.: 134938-79-7
M. Wt: 884.9 g/mol
InChI Key: ZHHYCKAXPWCNTJ-CVESMWKKSA-N
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Description

The compound Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2 is a synthetic peptide composed of eight amino acids: alanine, glutamic acid, threonine, phenylalanine, tyrosine, valine, and aspartic acid. Peptides like this one are crucial in various biological processes and have significant applications in scientific research and industry.

Properties

CAS No.

134938-79-7

Molecular Formula

C41H56N8O14

Molecular Weight

884.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C41H56N8O14/c1-20(2)33(40(62)45-28(35(42)57)19-32(55)56)48-39(61)30(18-25-11-13-26(52)14-12-25)46-38(60)29(17-24-9-7-6-8-10-24)47-41(63)34(22(4)50)49-37(59)27(15-16-31(53)54)44-36(58)21(3)43-23(5)51/h6-14,20-22,27-30,33-34,50,52H,15-19H2,1-5H3,(H2,42,57)(H,43,51)(H,44,58)(H,45,62)(H,46,60)(H,47,63)(H,48,61)(H,49,59)(H,53,54)(H,55,56)/t21-,22+,27-,28-,29-,30-,33-,34?/m0/s1

InChI Key

ZHHYCKAXPWCNTJ-CVESMWKKSA-N

Isomeric SMILES

C[C@H](C(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)O

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.

    Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry (MS) to confirm their structure and purity .

Chemical Reactions Analysis

Types of Reactions

Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2: has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2 exerts its effects depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing various signaling pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

  • Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2
  • Ac-Lys-Asp-Gly-Ala-Pro-Ser-Ala-Tyr-NH2
  • Ac-Lys-Thr-Phe-Glu-Ala-Phe(4-NH2)-NH2

Uniqueness

Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2: is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile for different applications .

Biological Activity

Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2 is a synthetic peptide composed of eight amino acids, featuring an acetyl group at the N-terminus and an amide group at the C-terminus. This structural configuration enhances its stability and solubility in biological systems, making it a subject of interest in various biological and therapeutic applications.

  • Molecular Formula : C₄₁H₅₆N₈O₁₄
  • Molecular Weight : Approximately 868.93 g/mol
  • Density : 1.341 g/cm³
  • Boiling Point : 1429.1°C at 760 mmHg
  • LogP : 4.50420

These properties indicate that this compound is a relatively hydrophobic peptide, which may influence its interactions with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The unique sequence of amino acids allows the peptide to engage in various signaling pathways, potentially modulating physiological responses such as:

  • Protein-Protein Interactions : The peptide may mimic natural peptides involved in critical biological processes, enhancing its role in cellular signaling.
  • Enzyme-Substrate Specificity : Its structure can influence how enzymes recognize and interact with substrates, impacting metabolic pathways.

Research indicates that this peptide can affect various signaling molecules, including mitogen-activated protein kinases (MAPKs), which are crucial for relaying extracellular signals to intracellular responses .

Antioxidant and Antimicrobial Properties

Peptides analogous to this compound have demonstrated antioxidant and antimicrobial properties. These activities are essential for developing therapeutic agents targeting oxidative stress and microbial infections .

Case Studies

  • Peptide Interaction Studies :
    • Research has employed techniques like surface plasmon resonance to assess the binding affinity of this compound to specific receptors. These studies are crucial for understanding the peptide's mechanism of action and potential therapeutic effects.
  • Therapeutic Applications :
    • Investigations into drug delivery systems have highlighted the potential use of this peptide as a carrier for therapeutic agents, enhancing their bioavailability and efficacy in targeted treatments.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntihypertensivePotential ACE-inhibitory effects
AntioxidantSimilar peptides show antioxidant properties
AntimicrobialExhibits antimicrobial activity
Drug DeliveryPotential use as a carrier for therapeutics

Q & A

Q. What are the standard methods for synthesizing Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH₂, and how is purity validated?

Solid-phase peptide synthesis (SPPS) is typically employed, with Fmoc/t-Bu chemistry for stepwise assembly. Critical steps include side-chain deprotection (e.g., glutamic acid and aspartic acid require orthogonal protecting groups) and final cleavage from the resin. Purity is validated using reversed-phase HPLC (RP-HPLC) with UV detection at 214 nm (for peptide bonds) and 280 nm (for tyrosine/phenylalanine). Mass spectrometry (MS) confirms molecular weight (±0.1% accuracy) . Post-synthesis, acetylation (N-terminus) and amidation (C-terminus) are confirmed via tandem MS fragmentation to distinguish modified termini from internal residues .

Q. Which analytical techniques are essential for structural characterization of this peptide?

  • Circular Dichroism (CD) : To assess secondary structure in solution (e.g., random coil vs. β-sheet propensity).
  • Nuclear Magnetic Resonance (NMR) : For residue-specific confirmation in deuterated solvents (e.g., DMSO-d₆ or D₂O).
  • Amino Acid Analysis (AAA) : Hydrolysis (6M HCl, 110°C, 24h) followed by LC-MS quantitation to verify composition .
  • Dynamic Light Scattering (DLS) : To detect aggregation in aqueous buffers .

Q. How do N-terminal acetylation and C-terminal amidation influence stability and bioactivity?

Acetylation reduces proteolytic degradation by blocking aminopeptidases, while amidation enhances resistance to carboxypeptidases. These modifications may alter receptor binding kinetics (e.g., in GPCR-targeted studies) by masking charged termini. Comparative studies using unmodified analogs are recommended to isolate functional effects .

Advanced Research Questions

Q. How can synthesis yield be optimized for large-scale production of this peptide?

Critical parameters include:

  • Coupling efficiency : Use of coupling agents like HATU/HOAt in DMF, monitored via Kaiser test or FTIR for unreacted amines.
  • Solvent choice : DCM/DMF mixtures for hydrophobic residues (e.g., Phe, Tyr) to prevent aggregation.
  • Cleavage optimization : TFA cocktails with scavengers (e.g., EDT for cysteine-free sequences) to minimize side reactions. Post-cleavage, preparative HPLC with gradient elution (ACN/water + 0.1% TFA) isolates the target peptide ≥95% purity .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay conditions : Buffer ionic strength (e.g., PBS vs. Tris-HCl) affects peptide solubility.
  • Cell line variability : Receptor expression levels (e.g., HEK293 vs. CHO cells).
  • Batch-to-batch variability : Trace metal contamination (e.g., from synthesis reagents) altering activity. Mitigation strategies include standardizing assay protocols across labs, validating peptide batches via orthogonal methods (e.g., SPR for binding affinity), and reporting detailed synthetic/analytical metadata .

Q. What strategies are effective for studying this peptide’s interaction with membrane proteins?

  • Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip to quantify binding kinetics (ka, kd) with purified receptors.
  • Fluorescence Polarization : Label the peptide with FITC or TAMRA to monitor conformational changes upon binding.
  • Molecular Dynamics (MD) Simulations : Use CHARMM36 force fields to model interactions in lipid bilayers, validated by mutagenesis studies .

Methodological Considerations

Q. How to design a robust experimental workflow for functional studies?

  • Dose-response curves : Test concentrations from 1 nM–10 μM to identify EC₅₀/IC₅₀ values.
  • Negative controls : Include scrambled-sequence peptides and solvent-only treatments.
  • Data reproducibility : Replicate experiments ≥3 times with independent peptide batches. Use ANOVA with post-hoc Tukey tests for statistical rigor .

Q. What are the best practices for reporting structural and functional data in publications?

Follow IUPAC guidelines for peptide nomenclature and ACS Style Guide for analytical

  • Synthesis : Specify resin type, coupling reagents, and cleavage conditions.
  • Analytical : Provide HPLC gradients, MS spectra, and purity thresholds.
  • Functional assays : Detail cell lines, assay buffers, and statistical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.